Lipophilicity Differentiation: LogP Comparison of 6-Nitro vs. Unsubstituted and Alternative Nitro-Heterocycles
The target compound exhibits a calculated LogP value of 1.50, which is identical to that of the unsubstituted 1,4-dihydro-2H-3,1-benzoxazin-2-one (LogP = 1.5) but notably lower than the structurally related 6-nitrobenzoxazolinone (CAS 4694-91-1), which has a reported LogP range of 1.20 to 1.96 depending on the computational method [1]. This indicates that the nitro group does not significantly increase lipophilicity compared to the parent scaffold, but the benzoxazinone core provides a distinct lipophilicity profile compared to benzoxazolone-based nitro compounds, which may influence membrane permeability and oral bioavailability predictions.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.50 (computed) |
| Comparator Or Baseline | 1,4-Dihydro-2H-3,1-benzoxazin-2-one (CAS 13213-88-2): LogP = 1.5 (XLogP3); 6-Nitrobenzoxazolinone (CAS 4694-91-1): LogP = 1.20–1.96 |
| Quantified Difference | Target compound LogP (1.50) is ~0–0.30 units higher than the lower estimates for 6-nitrobenzoxazolinone but identical to unsubstituted benzoxazinone. |
| Conditions | Computational prediction (XLogP3 and ACD/LogP methods) |
Why This Matters
Lipophilicity directly impacts solubility, permeability, and ADME properties; the distinct LogP of the target compound compared to alternative nitro-heterocycles may translate to different pharmacokinetic behavior in in vivo studies, guiding selection for drug discovery programs requiring specific bioavailability profiles.
- [1] PubChem. 1,4-Dihydro-2H-3,1-benzoxazin-2-one. CID 2724971. XLogP3 = 1.5. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2724971 View Source
